(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl and nitrophenyl intermediates. These intermediates are then subjected to formylation and amination reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, formylating agents, and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of chlorinated and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N4O4 |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-10-7-13(19)4-5-15(10)21-17(25)8-11(2)22-23-18(26)12-3-6-16(24(27)28)14(20)9-12/h3-7,9H,8H2,1-2H3,(H,21,25)(H,23,26)/b22-11+ |
InChI Key |
ZQVONRDQMZHIBD-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.